(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate
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Overview
Description
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group at the 4’ position and an acetate group attached to the methyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate typically involves the esterification of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic anhydride into the reactor, with the product being continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol and acetic acid.
Oxidation: (4’-Methyl-[1,1’-biphenyl]-4-yl)carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (4’-Methyl-[1,1’-biphenyl]-4-yl)methanol, which can then interact with various enzymes and receptors in biological systems. The biphenyl core can also participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methylbiphenyl): Lacks the acetate group, making it less reactive in esterification reactions.
(4-Methoxy-[1,1’-biphenyl]-4-yl)methyl acetate: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
(4’-Methyl-[1,1’-biphenyl]-4-yl)carboxylic acid: The carboxylic acid derivative of the compound, which has different chemical properties and reactivity.
Uniqueness
(4’-Methyl-[1,1’-biphenyl]-4-yl)methyl acetate is unique due to the presence of both a biphenyl core and an acetate group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-7-15(8-4-12)16-9-5-14(6-10-16)11-18-13(2)17/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDHWXNYXSGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)COC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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